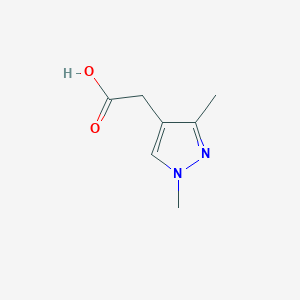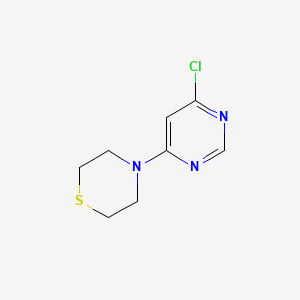
4-(6-Chloropyrimidin-4-yl)thiomorpholine
Descripción general
Descripción
4-(6-Chloropyrimidin-4-yl)thiomorpholine is a chemical compound with the molecular formula C8H10ClN3S and a molecular weight of 215.71 g/mol It is characterized by the presence of a chloropyrimidine ring attached to a thiomorpholine moiety
Métodos De Preparación
The synthesis of 4-(6-Chloropyrimidin-4-yl)thiomorpholine typically involves the reaction of 6-chloropyrimidine with thiomorpholine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-(6-Chloropyrimidin-4-yl)thiomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation Reactions: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(6-Chloropyrimidin-4-yl)thiomorpholine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceutical agents.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators. The compound’s structure allows for the exploration of interactions with various biological targets.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(6-Chloropyrimidin-4-yl)thiomorpholine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The chloropyrimidine ring can interact with active sites of enzymes or receptors, while the thiomorpholine moiety can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
4-(6-Chloropyrimidin-4-yl)thiomorpholine can be compared with other similar compounds, such as:
4-(6-Chloropyrimidin-4-yl)morpholine: This compound has a similar structure but with a morpholine ring instead of a thiomorpholine ring. It exhibits different chemical reactivity and biological activity.
4-(6-Chloropyridin-2-yl)thiomorpholine: This compound has a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of the chloropyrimidine and thiomorpholine moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(6-chloropyrimidin-4-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRVAVOINNYSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



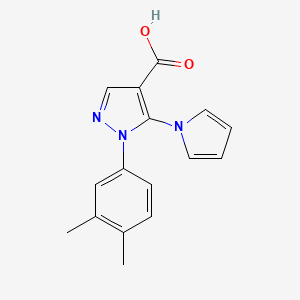
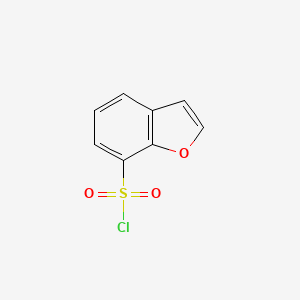
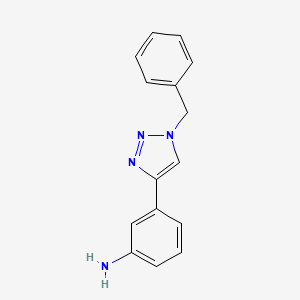
![tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1522387.png)
![butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B1522388.png)
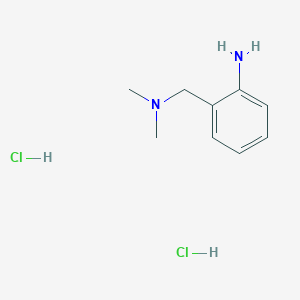
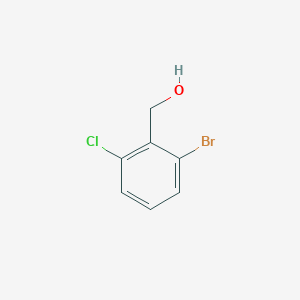
![3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1522391.png)

